Benzene, 1,3-dimethyl-2-(phenylethynyl)-

Description

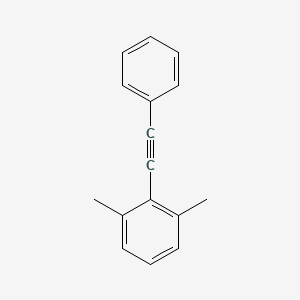

Benzene, 1,3-dimethyl-2-(phenylethynyl)- is a tri-substituted aromatic compound featuring two methyl groups at the 1- and 3-positions and a phenylethynyl (–C≡C–C₆H₅) moiety at the 2-position. Its molecular structure balances steric effects (from methyl groups) with electronic effects (from the triple bond), making it distinct from simpler alkylbenzenes or styrenic analogs.

Properties

IUPAC Name |

1,3-dimethyl-2-(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-13-7-6-8-14(2)16(13)12-11-15-9-4-3-5-10-15/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWZTZPTYKJAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478368 | |

| Record name | Benzene, 1,3-dimethyl-2-(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180783-48-6 | |

| Record name | Benzene, 1,3-dimethyl-2-(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-dimethyl-2-(phenylethynyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,3-dimethyl-2-(phenylethynyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the phenylethynyl group to form a phenylethyl group.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, elevated temperatures and pressures.

Substitution: Halogens, nitric acid (HNO3), sulfuric acid (H2SO4), controlled temperatures.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Phenylethyl derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1,3-dimethyl-2-(phenylethynyl)- is used as a precursor in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a model to study the interactions of aromatic compounds with biological macromolecules. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways. The compound’s structure can be modified to enhance its pharmacological properties, leading to the discovery of new therapeutic agents.

Industry: In the industrial sector, Benzene, 1,3-dimethyl-2-(phenylethynyl)- can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which Benzene, 1,3-dimethyl-2-(phenylethynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic ring and substituents can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates the compound’s physicochemical properties, stability, and reactivity relative to positional isomers and analogs with varying substituents. Key comparisons are summarized in Table 1.

Table 1: Comparative Properties of Benzene, 1,3-Dimethyl-2-(phenylethynyl)- and Analogs

Positional Isomerism and Kinetic Stability

The compound’s positional isomer, benzene, 1-ethynyl-3-(phenylethynyl)- , was found to be kinetically disfavored in shock tube experiments due to electronic and steric mismatches. The target compound’s 1,3-dimethyl-2-phenylethynyl arrangement minimizes steric clashes between substituents, enhancing stability . In contrast, the isomer’s 1-ethynyl group creates unfavorable electronic interactions with the adjacent phenylethynyl moiety, leading to reduced contributions in reaction pathways (Table 5-4, ).

Substituent Effects on Physicochemical Properties

- Phenylethynyl vs. The ethynyl group also enhances conjugation, making it more suited for optoelectronic applications.

- Methyl vs. tert-Butyl Substituents:

The compound benzene, 1,3-bis(tert-butyl)-5-(phenylethenyl)- (CAS 140431-85-2) exhibits significantly higher molecular complexity (335 vs. moderate for the target compound) and steric bulk, which reduces solubility in polar solvents . The target compound’s smaller methyl groups mitigate steric hindrance, improving synthetic accessibility.

Hydrogen Bonding and Solubility

Like its analogs, the target compound lacks hydrogen bond donors or acceptors (Table 1), rendering it hydrophobic. This contrasts with polar aromatic compounds (e.g., phenol derivatives) but aligns with applications requiring non-polar media compatibility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzene, 1,3-dimethyl-2-(phenylethynyl)-, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via Sonogashira cross-coupling reactions , which involve palladium-catalyzed coupling of terminal alkynes with aryl halides. Key steps include:

- Catalyst System : Use Pd(PPh₃)₂Cl₂/CuI with a triethylamine base for efficient alkyne activation .

- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency by stabilizing intermediates.

- Temperature Control : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at 1,3-positions and phenylethynyl at position 2) .

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1600 cm⁻¹ (aromatic C=C) validate alkyne and aromatic moieties .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., calculated for C₁₆H₁₄: 206.1096 g/mol) .

Q. What stability considerations are critical for handling Benzene, 1,3-dimethyl-2-(phenylethynyl)- in experimental workflows?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent oxidation or alkyne dimerization .

- Light Sensitivity : Protect from UV light to avoid photolytic cleavage of the ethynyl group .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties of this compound, and how do these insights guide material science applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to determine HOMO-LUMO gaps, which correlate with charge-transfer efficiency in organic semiconductors .

- Applications : Predicted π-conjugation length informs its use in organic light-emitting diodes (OLEDs) or conductive polymers .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of Benzene, 1,3-dimethyl-2-(phenylethynyl)-?

- Methodological Answer :

- Variable Analysis : Systematically test parameters (e.g., catalyst loading, solvent polarity) to identify yield-limiting factors .

- Isomer Discrimination : Use NOESY NMR or X-ray crystallography to distinguish regioisomers (e.g., 1,2- vs. 1,3-substitution) .

Q. How does steric hindrance from the 1,3-dimethyl groups influence the compound’s reactivity in further functionalization?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify steric bulk around the ethynyl group.

- Reactivity Trends : Methyl groups reduce electrophilic substitution at the 2-position, favoring alkyne-mediated cross-coupling over Friedel-Crafts reactions .

Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.